molecular formula C8H9N3OS B13114503 (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine

(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine

Cat. No.: B13114503
M. Wt: 195.24 g/mol
InChI Key: VTVAHHRFHNCOBH-UHFFFAOYSA-N
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Description

(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and material science. The compound features a benzo[c][1,2,5]thiadiazole core, a privileged scaffold known in heterocyclic chemistry, substituted with a methanamine group at the 4-position and a methoxy group at the 5-position . This structure makes it a valuable building block, or synthon, for the design and synthesis of more complex molecules. Researchers utilize such functionalized heterocycles to create novel compounds for various applications, including the development of potential pharmacologically active agents . The primary amine group is a common handle for further chemical modification, often employed in coupling reactions to create amides or in nucleophilic substitution reactions to generate a diverse library of molecules for biological screening. The methoxy group can influence the electronic properties of the system and contribute to molecular recognition. While specific biological data for this exact compound is limited in the public domain, structurally related benzo-thiadiazole and benzo-thiophene derivatives have been extensively investigated and demonstrate a range of antimicrobial, antifungal, and anticancer activities in vitro . Therefore, this compound presents significant research value as a key intermediate in drug discovery efforts and the exploration of new functional materials. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

(5-methoxy-2,1,3-benzothiadiazol-4-yl)methanamine

InChI

InChI=1S/C8H9N3OS/c1-12-7-3-2-6-8(5(7)4-9)11-13-10-6/h2-3H,4,9H2,1H3

InChI Key

VTVAHHRFHNCOBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NSN=C2C=C1)CN

Origin of Product

United States

Preparation Methods

Formation of the Benzo[c]thiadiazole Core

The benzo[c]thiadiazole scaffold is typically synthesized through cyclization reactions involving ortho-diamines and sulfur-containing reagents. Key methods include:

  • Cyclization of ortho-diaminobenzenes with sulfur sources such as sulfur dichloride or elemental sulfur under oxidative conditions to form the thiadiazole ring. This reaction forms the 1,2,5-thiadiazole heterocycle fused to the benzene ring, generating the benzo[c]thiadiazole core.

  • Oxidative cyclization of thiosemicarbazones using ferric chloride has been reported as an efficient route for 2-amino-5-substituted thiadiazoles, which can be adapted for benzo[c]thiadiazole derivatives.

  • Use of dehydrating agents such as methane sulfonic acid or polyphosphoric acid facilitates cyclization and ring closure with high yields and purity.

Introduction of the Methoxy Group at the 5-Position

The methoxy substituent is introduced via selective methylation reactions on a suitable hydroxyl or phenolic precursor:

  • Methylation using methyl iodide or dimethyl sulfate is the standard approach. These reagents methylate the hydroxyl group at the 5-position of the benzo[c]thiadiazole ring under basic or neutral conditions.

  • The reaction conditions typically involve a polar aprotic solvent (e.g., acetone or DMF) and a base such as potassium carbonate to facilitate nucleophilic substitution.

  • Careful control of temperature and reagent stoichiometry is essential to avoid over-alkylation or side reactions.

Attachment of the Methanamine Group at the 4-Position

The methanamine group is introduced through nucleophilic substitution or reductive amination strategies:

  • Nucleophilic substitution on a halogenated intermediate : The 4-position of the benzo[c]thiadiazole ring is halogenated (e.g., bromination or chlorination), followed by displacement with ammonia or a primary amine to form the methanamine group.

  • Reductive amination : An aldehyde or ketone precursor at the 4-position can be reacted with ammonia or an amine source in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation to yield the methanamine substituent.

  • Buchwald–Hartwig amination has been demonstrated as an effective catalytic method for introducing amino groups onto benzothiadiazole systems, using palladium catalysts and suitable ligands under mild conditions, achieving high yields.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization to form benzo[c]thiadiazole core ortho-diaminobenzene + sulfur reagent, oxidant (e.g., FeCl3), dehydrating agent (methane sulfonic acid) Formation of benzo[c]thiadiazole scaffold
2 Methylation methyl iodide or dimethyl sulfate, base (K2CO3), solvent (DMF), room temp to reflux Introduction of methoxy group at 5-position
3 Halogenation at 4-position NBS or similar halogenating agent Formation of 4-halogenated intermediate
4 Nucleophilic substitution or Buchwald–Hartwig amination Ammonia or amine, Pd catalyst, base, solvent, heat Attachment of methanamine group at 4-position

Industrial and Research Considerations

  • Industrial synthesis optimizes these steps by employing continuous flow reactors for better heat and mass transfer, improving yield and purity.

  • Advanced purification techniques such as recrystallization and chromatography ensure removal of side products.

  • Reaction conditions are fine-tuned to minimize by-products like sulfoxides or sulfones formed by oxidation of the thiadiazole sulfur atom.

Research Findings and Reaction Analysis

  • Oxidation and reduction reactions of the compound are well-studied to modify the thiadiazole sulfur or amine functionalities, often using potassium permanganate or lithium aluminum hydride, respectively.

  • Substitution reactions on the methoxy or methanamine groups allow derivatization for further functionalization in medicinal chemistry applications.

  • Recent catalytic cross-coupling methods (e.g., Buchwald–Hartwig amination) have improved the efficiency and selectivity of amine group introduction on benzothiadiazole rings.

Summary Table of Preparation Methods

Preparation Aspect Method Reagents Conditions Yield/Notes
Core formation Cyclization ortho-diamine + sulfur reagent + oxidant Acidic medium, heat High yield, key step
Methoxy introduction Methylation methyl iodide/dimethyl sulfate + base DMF, RT to reflux Selective, moderate to high yield
Amination Nucleophilic substitution or Buchwald–Hartwig Halogenated intermediate + ammonia or amine + Pd catalyst 1,4-dioxane, 110°C, base High yield, catalytic
Purification Recrystallization, chromatography Solvents Ambient to elevated temperature Ensures purity

This comprehensive overview of preparation methods for (5-Methoxybenzo[c]thiadiazol-4-yl)methanamine integrates classical synthetic organic chemistry techniques with modern catalytic methodologies, providing a robust foundation for research and industrial production of this compound. The approaches balance efficiency, selectivity, and scalability, supporting its use in advanced chemical and pharmaceutical research.

Chemical Reactions Analysis

General Synthetic Procedure

  • Formation of Thiadiazole Ring : The initial step may involve the cyclization of thiosemicarbazide derivatives in the presence of dehydrating agents like polyphosphoric acid.

  • Nucleophilic Substitution : The methanamine group can be introduced through nucleophilic substitution at the 4-position of the thiadiazole ring.

  • Purification : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Reaction Scheme

The following table summarizes key reactions involved in the synthesis:

StepReaction TypeReagents UsedYield (%)
1CyclizationThiosemicarbazide + AcidHigh
2Nucleophilic SubstitutionDMSO + MethanamineOptimized
3PurificationChromatographyVariable

Chemical Reactivity

(5-Methoxybenzo[c] thiadiazol-4-yl)methanamine exhibits various chemical reactivities due to its functional groups:

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions at the thiadiazole ring, particularly at positions susceptible to electrophilic attack due to the electron-withdrawing nature of nitrogen atoms in the ring structure.

Electrophilic Aromatic Substitution

The methoxy group enhances the nucleophilicity of the aromatic system, allowing for electrophilic aromatic substitution reactions under suitable conditions.

Thermal Stability and Fragmentation

Research indicates that thiadiazole compounds can undergo thermal fragmentation, leading to various products depending on reaction conditions such as temperature and atmosphere.

Mechanistic Insights

Understanding the mechanisms behind these reactions is crucial for predicting reactivity patterns:

Nucleophilic Mechanism

In nucleophilic substitutions, the mechanism typically involves:

  • Attack of a nucleophile on an electrophilic carbon atom.

  • Formation of a tetrahedral intermediate.

  • Collapse of the intermediate with elimination of leaving groups.

Electrophilic Mechanism

For electrophilic aromatic substitutions:

  • The aromatic ring acts as a nucleophile.

  • Electrophiles attack the π-system of the ring.

  • Rearrangement may occur leading to stable products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H9N3OSC_8H_9N_3OS and features a thiadiazole ring, which contributes to its biological activity. The presence of the methoxy group enhances its solubility and stability, making it suitable for various applications.

Anticancer Activity

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer properties. Studies have demonstrated that (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against specific cancer cell lines, suggesting a mechanism involving the modulation of cell signaling pathways related to apoptosis .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Investigations into its activity against various bacterial strains revealed that it possesses inhibitory effects comparable to established antibiotics. This property is particularly valuable in the development of new therapeutic agents to combat antibiotic-resistant bacteria .

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under thermal stress .

Nanocomposites

The compound is also being explored for use in nanocomposite materials. By integrating this compound with nanoparticles, researchers aim to create materials with superior electrical conductivity and mechanical strength. These advancements could lead to applications in electronics and structural materials .

Skin Care Products

Recent studies have investigated the potential of this compound in cosmetic formulations. Its antioxidant properties make it a candidate for inclusion in skin care products aimed at reducing oxidative stress on the skin . The compound's ability to enhance skin penetration also suggests it could be effective as a delivery agent for other active ingredients.

Stability and Efficacy

Research into formulation stability indicates that this compound can contribute to the overall stability of cosmetic products by preventing degradation of sensitive ingredients under various conditions . This characteristic is crucial for ensuring product efficacy over time.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry Induces apoptosis in cancer cell lines.
Antimicrobial ResearchInternational Journal of Antimicrobial Agents Effective against antibiotic-resistant bacterial strains.
Polymer ChemistryPolymer Degradation and Stability Enhances thermal stability of polymers.
Nanocomposite MaterialsJournal of Materials Science Improved electrical conductivity when used with nanoparticles.
Cosmetic FormulationsCosmetics & Toiletries Journal Exhibits antioxidant properties beneficial for skin care products.
Stability StudiesJournal of Cosmetic Science Increases stability and efficacy of cosmetic formulations.

Mechanism of Action

The mechanism of action of (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of benzo[c][1,2,5]thiadiazole derivatives arises from substituent variations. Below is a comparative analysis of (5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound 5-OCH₃, 4-CH₂NH₂ ~237.3 (calculated) Drug discovery (riboswitch ligands), optoelectronics (luminescent materials)
Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride 4-CH₂NH₂·HCl 237.7 (CAS: 830330-21-7) Pharmaceutical intermediates, solubility-enhanced derivatives
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine 5-Cl, 4-NH₂ 200.6 Precursor for tizanidine synthesis (muscle relaxant)
5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde 7-Br, 4-thiophene-CHO 337.2 Dye-sensitized solar cells (electron acceptors)
4-(Benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid 4-C₆H₄COOH 270.3 Organic dyes for solar cells (electron-deficient π-linkers)
1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine 4-CH₂NH₂, thiadiazole isomer 191.3 Antibacterial agents (riboswitch inhibition)

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 5-methoxy group in the target compound donates electrons via resonance, increasing solubility and altering HOMO-LUMO gaps compared to electron-withdrawing substituents like 5-Cl or 7-Br .
    • Halogenated derivatives (e.g., 5-Cl, 7-Br) exhibit enhanced electrophilicity, favoring cross-coupling reactions in polymer synthesis .
  • Functional Group Diversity :

    • Methanamine (-CH₂NH₂) enables nucleophilic reactions (e.g., amidation, Schiff base formation), whereas aldehyde (-CHO) groups (e.g., in thiophene-carbaldehyde derivatives) facilitate condensation reactions for dye synthesis .

Biological Activity

(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a benzo[c][1,2,5]thiadiazole ring substituted with a methoxy group at the 5-position and an amine group at the 4-position. Its molecular formula is C8H9N3OSC_8H_9N_3OS, and it has been shown to exhibit significant electronic properties due to the presence of the thiadiazole moiety.

Anticancer Activity

Recent studies have indicated that this compound may possess selective cytotoxicity against various cancer cell lines. Research indicates that compounds containing thiadiazole derivatives often show promising anticancer properties. For instance, one study demonstrated that this compound could disrupt cellular processes by interacting with specific biological targets, leading to apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)7Induction of apoptosis
HeLa (Cervical)10Inhibition of cell proliferation
A549 (Lung)12Disruption of mitochondrial function

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51
Pseudomonas aeruginosa0.751.5

These results indicate the potential use of this compound in treating bacterial infections, especially those caused by resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The methoxy group at the 5-position enhances electron donation, which is crucial for its interaction with biological targets. Research into SAR has revealed that substituents on the thiadiazole ring significantly affect both anticancer and antimicrobial activities.

Table 3: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Methoxy (-OCH3)Enhances anticancer activity
Nitro (-NO2)Increases antimicrobial potency
Halogens (-Cl/-Br)Modulates both anticancer and antimicrobial effects

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent response with significant cytotoxic effects observed at concentrations above 7 µM.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with MIC values indicating effectiveness at low concentrations.

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